

Physicochemical properties of Ivermectin B1a monosaccharide

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Compound of Interest		
Compound Name:	Ivermectin B1a monosaccharide	
Cat. No.:	B10764833	Get Quote

An in-depth technical guide on the physicochemical properties of **Ivermectin B1a monosaccharide**, designed for researchers, scientists, and drug development professionals.

Abstract

Ivermectin, a broad-spectrum antiparasitic agent, is a mixture of two homologous compounds, Ivermectin B1a and Ivermectin B1b. The major component, Ivermectin B1a, is a large macrocyclic lactone glycoside containing a disaccharide moiety. This technical guide focuses on the physicochemical properties of the **Ivermectin B1a monosaccharide**, a derivative where the terminal oleandrose sugar has been cleaved. Understanding these properties is crucial for research and development, including formulation, pharmacokinetics, and mechanism of action studies. This document provides a summary of its key physicochemical data, detailed experimental protocols for their determination, and visualizations of relevant molecular relationships and experimental workflows.

Physicochemical Properties

The physicochemical properties of **Ivermectin B1a monosaccharide** are critical for its behavior in biological systems. The data presented here is a combination of experimentally derived values for the parent compound, Ivermectin B1a, and predicted values for the monosaccharide derivative.



Property	Value (Ivermectin B1a)	Value (Ivermectin B1a Monosaccharide - Predicted/Inferred)
Molecular Formula	C48H74O14	C41H62O11
Molecular Weight	875.1 g/mol	731.9 g/mol
Melting Point	Approximately 155 °C	Not available, predicted to be similar to the parent compound
рКа	Not ionizable under physiological conditions	Not ionizable under physiological conditions
LogP (Octanol/Water)	4.2	Predicted to be slightly lower than Ivermectin B1a
Aqueous Solubility	Practically insoluble in water (approx. 4 mg/L)	Predicted to have slightly higher aqueous solubility than Ivermectin B1a

Experimental Protocols

The determination of the physicochemical properties of a large, sparingly soluble molecule like **Ivermectin B1a monosaccharide** requires specialized experimental techniques.

Determination of Aqueous Solubility

The low aqueous solubility of Ivermectin and its derivatives necessitates a sensitive analytical method. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) is a standard approach.

Protocol:

- Sample Preparation: An excess amount of Ivermectin B1a monosaccharide is added to a known volume of purified water in a sealed glass vial.
- Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., at 25 °C) for a prolonged period (e.g., 72 hours) to ensure equilibrium is reached.



- Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.
- Quantification: A sample of the clear supernatant is carefully removed, diluted if necessary, and analyzed by a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is used for quantification.

Determination of LogP (Octanol/Water Partition Coefficient)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For highly lipophilic compounds like Ivermectin derivatives, traditional shake-flask methods can be challenging.

Protocol:

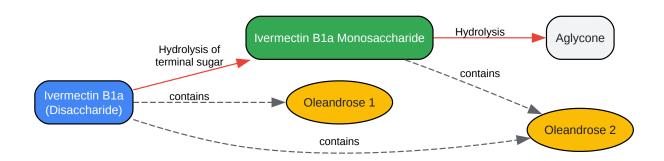
- System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
- Partitioning: A known amount of Ivermectin B1a monosaccharide is dissolved in the noctanol phase. This solution is then mixed with a known volume of the water phase in a sealed container.
- Equilibration: The mixture is gently agitated for a set period to allow for partitioning between the two phases.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
- Quantification: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method like HPLC.
- Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.

Visualizations



Molecular Relationship Diagram

The following diagram illustrates the structural relationship between Ivermectin B1a, its constituent sugars, and the monosaccharide derivative.



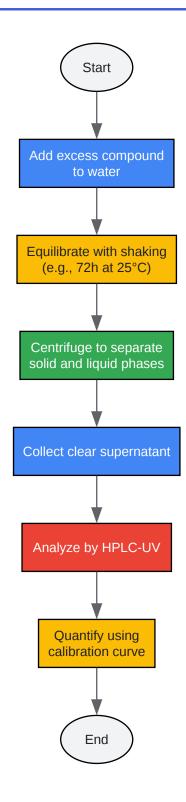
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Caption: Structural relationship of Ivermectin B1a and its derivatives.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in the experimental determination of aqueous solubility for a sparingly soluble compound.





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Caption: Workflow for aqueous solubility determination.

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